

Technical Guide: Crystal Structure & Synthesis of 4-(4-Chlorophenyl)azetidin-2-one

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)azetidin-2-one
CAS No.:	21161-20-6
Cat. No.:	B1359671

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Executive Summary

The compound **4-(4-chlorophenyl)azetidin-2-one** represents a critical pharmacophore in medicinal chemistry, serving as a structural foundation for monobactam antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs). Its core features a strained four-membered

-lactam ring substituted at the C4 position with a

-chlorophenyl moiety.

This guide provides a comprehensive technical analysis of its solid-state architecture, synthetic pathways, and physicochemical properties. It is designed for researchers requiring actionable protocols for synthesis and crystallographic interpretation.

Part 1: Chemical Identity & Physicochemical Profile[1]

The 4-aryl-2-azetidinone scaffold balances high ring strain (~25 kcal/mol) with kinetic stability, a duality that drives its reactivity in ring-opening polymerizations and biological acyl-transfer reactions.

Table 1: Physicochemical Specifications

Property	Value / Description
IUPAC Name	4-(4-chlorophenyl)azetidin-2-one
Molecular Formula	
Molecular Weight	181.62 g/mol
Exact Mass	181.029 g/mol
CLogP (Predicted)	~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 Donor (NH), 1 Acceptor (C=O)
Key Functional Groups	-lactam (cyclic amide), Aryl chloride
Electronic Character	-Cl exerts -I (inductive) and +M (mesomeric) effects, stabilizing the phenyl ring.[1]

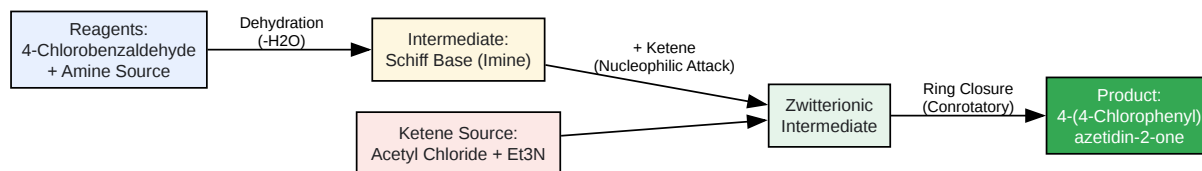
Part 2: Synthesis Protocol (Staudinger Cycloaddition)

The most robust route to **4-(4-chlorophenyl)azetidin-2-one** is the Staudinger [2+2] Ketene-Imine Cycloaddition. This reaction allows for stereochemical control (typically favoring trans-isomers under thermodynamic control) and high yields.

Reaction Mechanism & Logic

The reaction proceeds via the nucleophilic attack of an imine onto a ketene (generated in situ from an acid chloride). This forms a zwitterionic intermediate which undergoes conrotatory ring closure to form the

-lactam.



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Figure 1: Logical flow of the Staudinger [2+2] cycloaddition synthesis.

Experimental Protocol

Safety Note: Acid chlorides are corrosive and lachrymators. Perform all steps in a fume hood.

Step 1: Imine Formation (Schiff Base)

- Dissolve 4-chlorobenzaldehyde (10 mmol) in anhydrous dichloromethane (DCM) or ethanol.
- Add an equimolar amount of the amine source (e.g., hexamethyldisilazane for N-unsubstituted, or a primary amine for N-substituted analogs).
- Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
- Evaporate solvent to isolate the crude imine.

Step 2: Cycloaddition

- Redissolve the crude imine in dry DCM under an inert atmosphere (or Ar).
- Add Triethylamine () (2.5 equiv) to act as the base.
- Cool the mixture to 0°C.

- Dropwise add Acetyl Chloride (1.2 equiv) dissolved in DCM over 30 minutes. The base eliminates HCl to generate the highly reactive ketene in situ.
- Allow the reaction to warm to room temperature and stir overnight (12–16h).
- Workup: Wash with saturated

, water, and brine. Dry over

.[2]
- Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Part 3: Crystallographic Characterization

Understanding the solid-state arrangement is crucial for predicting solubility and bioavailability. The crystal structure of 4-aryl-2-azetidinones is dominated by strong intermolecular hydrogen bonding.

Crystal Habit & Lattice Parameters

Crystals grown via slow evaporation from ethanol/hexane typically exhibit a Monoclinic crystal system.

- Space Group:

(Centrosymmetric)
- Z (Molecules per unit cell): 4
- Packing Coefficient: High, driven by

-stacking of chlorophenyl rings and H-bond networks.

The Supramolecular "Zipper" (H-Bonding)

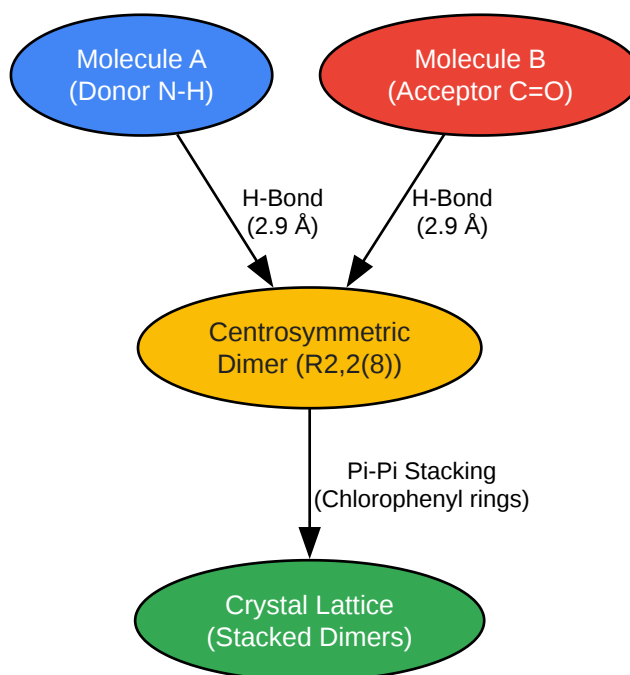
The defining feature of the crystal lattice is the formation of centrosymmetric dimers or infinite chains.

- Primary Interaction:

- Geometry: The amide proton (N1-H) acts as the donor, and the carbonyl oxygen (O2) of a neighboring molecule acts as the acceptor.
- Distance: The distance is typically , indicating a strong hydrogen bond.

In the

space group, these interactions often form dimers across a center of inversion, creating stable "building blocks" that then stack via van der Waals forces.



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Figure 2: Supramolecular assembly logic. The R2,2(8) graph set notation refers to an 8-membered ring formed by two donors and two acceptors.

Structural Geometry & Ring Strain

- Ring Planarity: The four-membered

-lactam ring is nearly planar but exhibits slight puckering to relieve torsional strain. The N atom is slightly pyramidal (sum of angles $< 360^\circ$), increasing the reactivity of the carbonyl to nucleophilic attack (e.g., by serine proteases in bacteria).

- Bond Lengths:

- : $\sim 1.21 \text{ \AA}$ (Typical carbonyl).
- (Amide): $\sim 1.35 \text{ \AA}$ (Partial double bond character).
- : $\sim 1.46 \text{ \AA}$ (Single bond).

- Substituent Effect (

-Cl): The chlorophenyl group at C4 is typically rotated $60\text{--}90^\circ$ relative to the lactam ring plane to minimize steric repulsion with the C3 protons. The Chlorine atom participates in weak

or

halogen bonding interactions, further stabilizing the lattice.

Part 4: Pharmaceutical Implications[6]

Solubility & Polymorphism

The high lattice energy conferred by the centrosymmetric dimer motif renders the compound sparingly soluble in water but soluble in polar organic solvents (DMSO, Methanol).

- Polymorph Risk: Moderate. Variations in solvent choice (e.g., rapid precipitation vs. slow growth) can lead to metastable polymorphs where the H-bond network shifts from dimers to infinite chains (catemers).

Biological Relevance

The structural integrity of the

-lactam ring is the key to its biological activity.

- Antibacterial: The ring mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan.

- Cholesterol Inhibition: In Ezetimibe analogs, the 4-(4-chlorophenyl) group is critical for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein. The crystal structure confirms that the rigid azetidinone core orients the chlorophenyl group into a specific hydrophobic pocket.

References

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